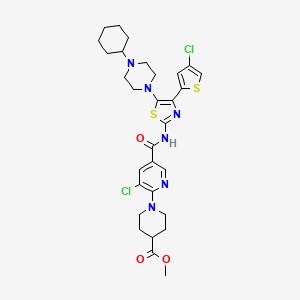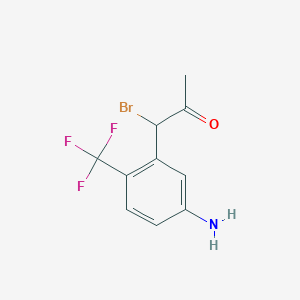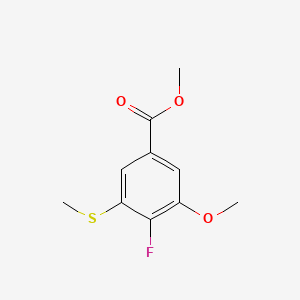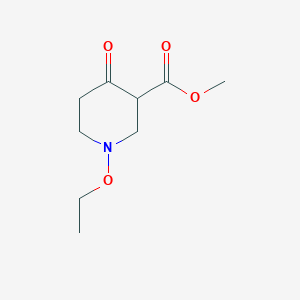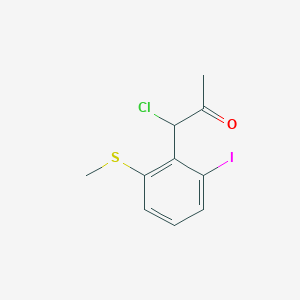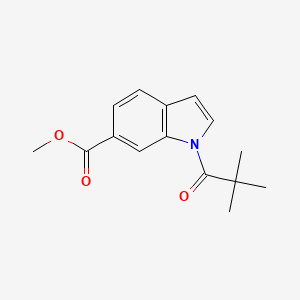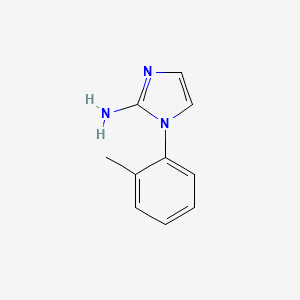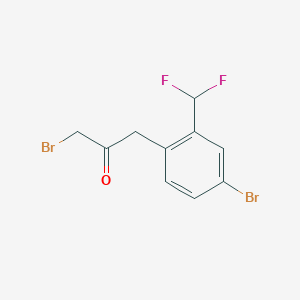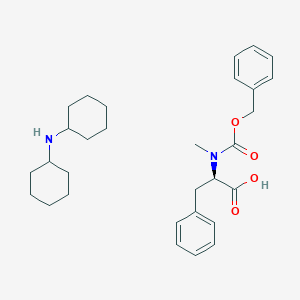
Z-D-MePhe-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-MePhe-OH.DCHA involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base. The final product is obtained by reacting the protected and methylated D-phenylalanine with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Z-D-MePhe-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, which can be further utilized in peptide synthesis and other biochemical applications .
Applications De Recherche Scientifique
Z-D-MePhe-OH.DCHA is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized peptides and proteins for various industrial applications
Mécanisme D'action
The mechanism of action of Z-D-MePhe-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. The dicyclohexylammonium salt form enhances its solubility and stability, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-MePhe-OH DCHA: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
Cbz-MePhe-OH DCHA: Another derivative with a different protective group.
Uniqueness
Z-D-MePhe-OH.DCHA is unique due to its specific stereochemistry and protective group, which make it particularly useful in the synthesis of peptides with defined stereochemistry and high purity .
Propriétés
Formule moléculaire |
C30H42N2O4 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m1./s1 |
Clé InChI |
KTUIWQIMHYBPLV-PKLMIRHRSA-N |
SMILES isomérique |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


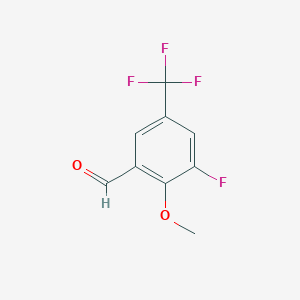
![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)
